molecular formula C9H17N3O2 B1400734 1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide CAS No. 1218412-48-6

1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide

Cat. No. B1400734
CAS RN: 1218412-48-6
M. Wt: 199.25 g/mol
InChI Key: LRVIOJFMKMJSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride” is a compound with a molecular weight of 221.69 . It is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis

1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide, as a part of the piperidine and carboxamide chemical groups, finds application in chemical synthesis processes. For instance, piperidines with ester functionality are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This method allows for the creation of carboxamides and ketocarboxamides, which are important in various synthetic routes (Takács et al., 2014). Additionally, the synthesis of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents is another application where these compounds play a critical role (Bald et al., 1975).

Biological Applications

In the realm of biology, derivatives of piperidine-carboxamide compounds have shown potential. For example, DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains have been studied for their cytotoxicity towards human leukemic cells and their ability to bisintercalate with DNA. This indicates potential applications in cancer therapy (He et al., 2008). Moreover, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized and shown to possess antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Kolisnyk et al., 2015).

Pharmaceutical Research

In pharmaceutical research, compounds like 1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide are crucial. For example, in the development of CGRP receptor inhibitors, such compounds are used in the synthesis processes, indicating their role in creating potential therapeutics for conditions like migraines (Cann et al., 2012).

Other Applications

Piperidine-carboxamide derivatives also find use in other areas of scientific research. For instance, poly(amido-amine)s derived from compounds like 2-methylpiperazine have been studied for their endosomolytic properties, correlating physicochemical and biological properties, which might be relevant in drug delivery systems (Ferruti et al., 2000).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-11-9(14)7-4-2-3-5-12(7)8(13)6-10/h7H,2-6,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVIOJFMKMJSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Reactant of Route 2
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-aminoacetyl)-N-methylpiperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.